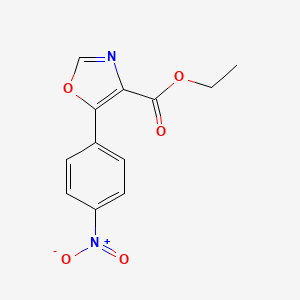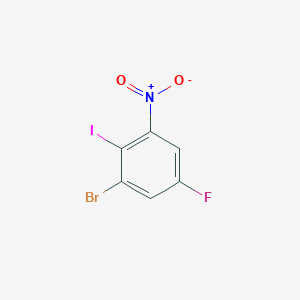
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Übersicht
Beschreibung
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene, commonly known as BFIN, is an organofluorine compound that has been studied for its various applications in chemical synthesis and scientific research. BFIN is a highly reactive compound and has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for the synthesis of a variety of organic compounds, and as a source of fluorine for various reactions. BFIN has also been studied for its potential applications in the field of biochemistry, particularly in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Radiolabeled Compounds
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is utilized in the synthesis of complex radiolabeled compounds, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), through intricate multi-step reaction sequences. This process involves initial fluorination, followed by distillation and purification stages to yield isotonic, pyrogen-free, and sterile solutions of the target compound, with applications in positron emission tomography (PET) imaging (Klok et al., 2006).
Halogenation Reactions
The compound is also involved in halogenation reactions, where it can act as a substrate or intermediate. Studies have shown its use in ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, demonstrating its versatility in creating halogenated aromatic compounds, which are pivotal in various synthetic and industrial applications (Bovonsombat & Mcnelis, 1993).
Vibrational Spectroscopy
In the realm of vibrational spectroscopy, this compound serves as a key molecule for the study of substituent effects on benzene derivatives. The compound's unique halogenated structure allows for detailed analysis of in-plane and out-of-plane vibrations, contributing to a deeper understanding of molecular vibrations and their correlation with chemical structure (Reddy & Rao, 1994).
Nitration Reactions
The nitration of polyfluoro-benzenes and -biphenyls is another area where this compound finds application. Its reactivity under nitration conditions allows for the synthesis of mononitro-compounds, expanding the library of nitroaromatic compounds essential for the development of dyes, pharmaceuticals, and explosives (Coe, Jukes & Tatlow, 1966).
Electron Attachment and Transfer Studies
Research on electron attachment and transfer processes benefits from the use of this compound. Studies involving dissociative electron attachment spectroscopy and negative ion mass spectrometry have utilized this compound to understand the dynamics of electron interactions with nitrobenzene derivatives, which is crucial for fields like radiation chemistry and materials science (Asfandiarov et al., 2007).
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTQLTWMQHZGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598749 | |
| Record name | 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144580-17-6 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144580-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

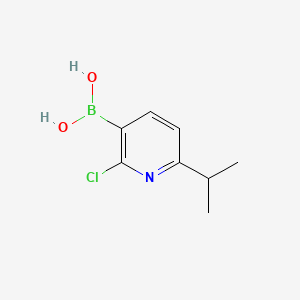
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

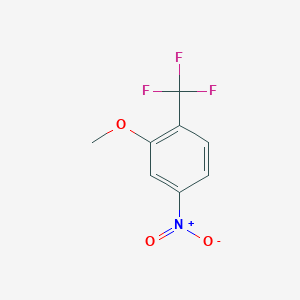
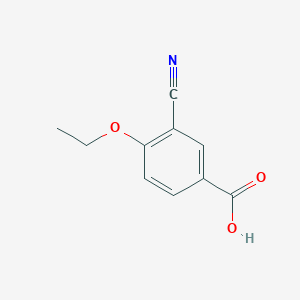
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)
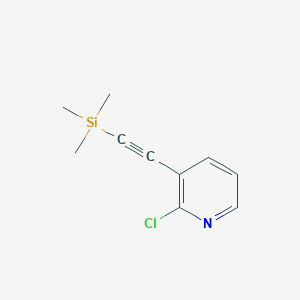
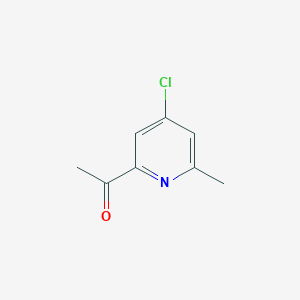
![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)

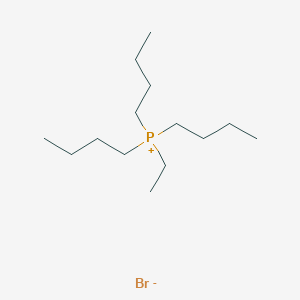
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)
